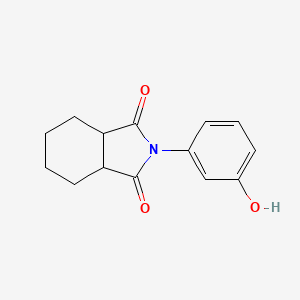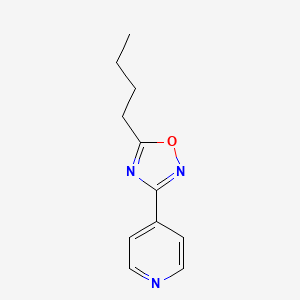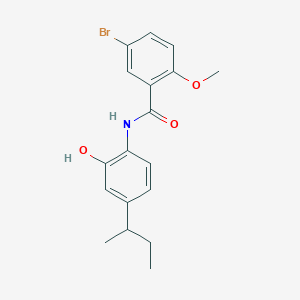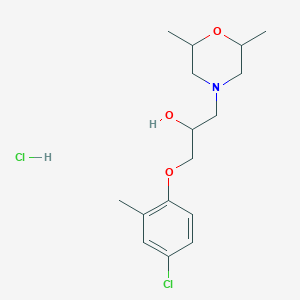
2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as homopipramol, is a chemical compound that has been studied for its potential use in the treatment of various neurological and psychiatric disorders. This compound belongs to the class of tricyclic antidepressants and has been found to have a unique mechanism of action that sets it apart from other drugs in this class.
Mécanisme D'action
Homopipramol has a unique mechanism of action that involves the modulation of several neurotransmitter systems in the brain. Specifically, 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to enhance the release of serotonin and inhibit the reuptake of norepinephrine and dopamine. This complex mechanism of action is thought to contribute to the compound's therapeutic effects.
Biochemical and Physiological Effects:
Homopipramol has been found to have several biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter systems, as well as changes in gene expression and protein levels in the brain. Additionally, this compound has been found to have anti-inflammatory effects, which may contribute to its therapeutic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments include its unique mechanism of action, which may allow for the identification of novel therapeutic targets. Additionally, this compound has been found to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the potential use of this compound in the treatment of anxiety disorders, depression, and other neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, future studies may investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 3-hydroxyphenylacetonitrile with cyclohexanone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the intermediate compound 3-(3-hydroxyphenyl)-2-cyclohexen-1-one, which is then reduced to this compound using a hydrogenation catalyst.
Applications De Recherche Scientifique
Homopipramol has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has anxiolytic effects in animal models, suggesting that it may be useful in the treatment of anxiety disorders. Another study found that this compound has antidepressant effects in animal models, indicating that it may be a promising candidate for the treatment of depression.
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h3-5,8,11-12,16H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNPBOXTUOIGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5208955.png)
![3-ethyl-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208961.png)
![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5208971.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5208975.png)
![1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5208996.png)
![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5209001.png)



![ethyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5209011.png)

![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5209036.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5209038.png)
